molecular formula C17H27Cl2N5O2 B1443605 1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride CAS No. 1361113-79-2

1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride

Cat. No. B1443605
M. Wt: 404.3 g/mol
InChI Key: UBGWPKODNYTVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine compounds has been reported to involve palladium-catalyzed reactions conducted under microwave irradiation . The yields for these reactions were reported to be in the range of 34–93% .


Molecular Structure Analysis

The structure of the compound includes a pyrazolo[1,5-a]pyrimidine core, which is considered a promising structure in medicinal chemistry . This core includes a nitrogen atom in the five-membered ring . The compound also includes a morpholine moiety in an appropriate position .

Scientific Research Applications

Heterocyclic Synthesis and Drug Design

  • The compound is involved in the synthesis of novel heterocyclic derivatives, showcasing the role of pyrazolo[1,5-a]pyrimidine in creating pharmacologically active agents. These activities are central to the development of new therapeutic agents, highlighting its utility in medicinal chemistry. The synthesis of such compounds often leverages the molecule's ability to act as an intermediate in creating complex structures with potential biological activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Anticholinesterase Activity

  • Pyrazoline derivatives, related structurally to the molecule , have been synthesized and evaluated for their anticholinesterase effects. Such studies are vital for developing treatments for neurodegenerative disorders like Alzheimer's disease, showcasing the potential therapeutic applications of these compounds. The research indicates that modifications of the pyrazoline and pyrazolo[1,5-a]pyrimidine core can lead to significant biological activities, suggesting a promising area for drug development (M. Altıntop, 2020).

Antioxidant Properties

  • Compounds derived from pyrazolo[1,5-a]pyrimidine have been explored for their antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular diseases. This research area highlights the compound's potential in contributing to the development of antioxidant therapies, underscoring its versatility in drug discovery (M. Gouda, 2012).

Antibacterial Activity

  • Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with demonstrated antibacterial activity. Such studies are crucial in the ongoing fight against bacterial resistance, offering pathways to new antibiotics. The research into these derivatives underscores the molecule's role in developing novel antibacterial agents, a critical area given the rise of antibiotic-resistant strains (A. Tantawy et al., 2012).

Fluorescent Properties

  • The synthesis of pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives with fluorescent properties opens avenues for their use in biological imaging and as molecular probes. This application is vital for understanding cellular and molecular processes, offering tools for research in cell biology and biochemistry (I. Odin et al., 2022).

properties

IUPAC Name

1-[(2-methyl-7-morpholin-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2.2ClH/c1-12-14(11-21-7-3-13(23)4-8-21)17-19-5-2-15(22(17)20-12)16-10-18-6-9-24-16;;/h2,5,13,16,18,23H,3-4,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWPKODNYTVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1CN3CCC(CC3)O)C4CNCCO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride
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1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride
Reactant of Route 3
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1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride
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1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride
Reactant of Route 5
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1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride

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